molecular formula C14H9Cl B8126231 3-Chloro-4'-ethynylbiphenyl

3-Chloro-4'-ethynylbiphenyl

Cat. No.: B8126231
M. Wt: 212.67 g/mol
InChI Key: VSIPBJORJVPVMW-UHFFFAOYSA-N
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Description

3-Chloro-4'-ethynylbiphenyl is a high-purity organic compound of significant interest in advanced chemical and materials research. This compound features a biphenyl core strategically functionalized with two key moieties: a chlorine atom at the 3-position and an ethynyl group at the 4'-position. The ethynyl group is a versatile handle for further chemical transformation, most notably through polymerization reactions. Research on similar ethynyl-substituted biphenyls, such as 4-ethynylbiphenyl, has demonstrated their utility as monomers for producing conjugated polymers with a polyacetylene backbone. These polymers are attractive for applications in organic electronics due to their semiconductivity and photoluminescence properties . The specific photoluminescence maximum for poly(4-ethynylbiphenyl) has been observed at 474 nm (sky blue region), and the polymer also exhibits a characteristic electrochemical stability window . The incorporation of a chloro substituent, a common feature in medicinal chemistry and agrochemicals, can profoundly influence the compound's physicochemical properties, binding affinity, and metabolic profile . Furthermore, ethynyl derivatives of polycyclic aromatic hydrocarbons have been shown to act as potent inhibitors and spectral probes for cytochrome P450 enzymes (such as 2A13 and 1B1), which are critical in the metabolism of environmental carcinogens . This suggests potential research applications for this compound in biochemical and toxicological studies, particularly in investigating enzyme mechanisms and interactions. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(4-ethynylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIPBJORJVPVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Ethynylbiphenyl and Analogues

Retrosynthetic Analysis of the 3-Chloro-4'-ethynylbiphenyl Architecture

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. icj-e.org It involves breaking down a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. icj-e.org For this compound, the analysis identifies two primary disconnections: the carbon-carbon single bond connecting the two phenyl rings and the carbon-carbon bond between the biphenyl (B1667301) core and the ethynyl (B1212043) group.

The most logical disconnection strategy involves cleaving the biphenyl C-C bond first. This simplifies the target molecule into two functionalized benzene (B151609) precursors. This approach allows for the independent synthesis and modification of each ring before the crucial coupling step. For instance, a disconnection of the bond between the two rings (a C(aryl)-C(aryl) disconnection) leads to precursors such as a 3-chlorophenyl derivative and a 4-halophenyl derivative. The halogen on the second ring serves as a handle for the subsequent introduction of the ethynyl group.

A second key disconnection is at the ethynyl group (a C(sp)-C(sp2) disconnection). This suggests that a 4-halo-3'-chlorobiphenyl intermediate could be a key precursor, which would then undergo a reaction with an acetylene (B1199291) equivalent to install the terminal alkyne. This two-step strategy—forming the biphenyl core followed by ethynylation—is often the most efficient and modular approach.

Cross-Coupling Strategies for Biphenyl Core Construction

The formation of the central biphenyl structure is a critical step that can be achieved through various palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for synthesizing complex molecules like this compound. wikipedia.orgresearchgate.net

Sonogashira Coupling Approaches Utilizing Halogenated Biphenyl Precursors

While the Sonogashira reaction is predominantly used to form C(sp)-C(sp2) bonds by coupling terminal alkynes with aryl or vinyl halides, it can be conceptually applied in the construction of ethynylbiphenyls. wikipedia.orgorganic-chemistry.org In this context, one could envision coupling a pre-formed halogenated biphenyl with a terminal alkyne. For instance, a 4-iodo-3'-chlorobiphenyl could be reacted with a protected acetylene source.

However, the primary application of Sonogashira coupling in this synthesis is not for forming the biphenyl core itself, but for the introduction of the ethynyl group onto a pre-existing biphenyl scaffold, a process detailed in section 2.3. smolecule.comontosight.aithieme-connect.com The reaction is highly valued for its mild conditions and tolerance of various functional groups. wikipedia.org

Suzuki Coupling for Ethynylbiphenyl Derivatives

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C-C bonds between aryl groups. rsc.orgtcichemicals.com The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comorganic-chemistry.org

For the synthesis of the this compound core, a typical Suzuki reaction would involve coupling 3-chlorophenylboronic acid with a 1-halo-4-ethynylbenzene derivative. Alternatively, and more commonly, 3-chlorophenylboronic acid can be coupled with a 1,4-dihalobenzene, followed by a subsequent ethynylation step. The choice of catalyst, ligand, and base is crucial for achieving high yields, with various palladium complexes and phosphine (B1218219) ligands being employed. rsc.orgorganic-chemistry.org The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex targets. gre.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

Coupling Partners Catalyst / Ligand Base Solvent Yield (%) Reference
Aryl Bromide + Arylboronic Acid Pd/CNS K₃PO₄ THF/H₂O High rsc.org
Aryl Iodide + Arylboronate Cu catalyst / phen - DMF - rsc.org

This table presents generalized conditions. Specific yields and conditions vary based on the exact substrates used.

Negishi Coupling for Biphenyl Synthesis with Functional Group Tolerance

The Negishi coupling provides another robust method for forming the biphenyl core by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchemeurope.com A key advantage of the Negishi reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgchemistnotes.com

In the context of this compound, one could react a (3-chlorophenyl)zinc halide with a 1-halo-4-ethynylbenzene. The organozinc reagent can be prepared from the corresponding Grignard or organolithium reagent via transmetalation with a zinc salt. Palladium catalysts, often with phosphine ligands, are generally preferred for their higher yields and broader functional group compatibility compared to nickel. chemeurope.comchemistnotes.com This method is particularly useful for creating hindered biaryls and tolerates sensitive functional groups like nitriles and esters. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents for Substituted Biphenyls

The Kumada-Corriu coupling utilizes an aryl Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a palladium or nickel catalyst. This was one of the earliest transition-metal-catalyzed cross-coupling reactions developed for C-C bond formation.

To synthesize a substituted biphenyl, a Grignard reagent such as 3-chlorophenylmagnesium bromide could be coupled with a suitable 4-haloaryl partner. While effective, the high reactivity of Grignard reagents can limit the functional group tolerance compared to Suzuki or Negishi couplings. nih.gov However, palladium catalysis has been shown to improve the efficiency and applicability of this reaction, allowing for the formation of sterically hindered biaryls that might be inaccessible by other means. nih.govacs.org

Introduction of the Ethynyl Functional Group

Once the substituted biphenyl core, such as 4-bromo-3'-chlorobiphenyl or 4-iodo-3'-chlorobiphenyl, is assembled, the final step is the introduction of the ethynyl group. The Sonogashira coupling is the premier method for this transformation. wikipedia.orgontosight.ai

The reaction couples the halogenated biphenyl with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) or DBU. wikipedia.orgorganic-chemistry.orgthieme-connect.com To introduce a terminal ethynyl group, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often used. The TMS protecting group prevents self-coupling of the acetylene and is easily removed under mild basic conditions (e.g., with potassium carbonate in methanol) after the coupling reaction is complete. This two-step, one-pot procedure is highly efficient. thieme-connect.com The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl iodides the preferred substrate for milder reaction conditions. wikipedia.org

Table 2: Typical Reagents for Sonogashira Coupling to Synthesize Terminal Alkynes

Aryl Halide Alkyne Source Catalyst / Co-catalyst Base Solvent Key Feature Reference
4-Iodo-3'-chlorobiphenyl Trimethylsilylacetylene (TMSA) PdCl₂(PPh₃)₂ / CuI Et₃N THF In-situ deprotection of TMS group wikipedia.orgthieme-connect.com
4-Bromo-3'-chlorobiphenyl 2-Methyl-3-butyn-2-ol PdCl₂(PPh₃)₂ / CuI Et₃N/DBU THF Deprotection removes acetone thieme-connect.com

This table illustrates common strategies for the ethynylation of aryl halides.

Terminal Alkyne Synthesis Strategies

The introduction of a terminal alkyne, such as the ethynyl group in this compound, is a critical step in the synthesis of many complex organic molecules. General strategies for forming terminal alkynes often begin with aldehydes. organic-chemistry.org One common method involves the reaction of an aldehyde with a phosphorus ylide, such as the Bestmann-Ohira reagent, which converts the aldehyde directly to a terminal alkyne. organic-chemistry.org Another approach is the Corey-Fuchs reaction, which uses triphenylphosphine (B44618) and carbon tetrabromide to convert an aldehyde to a dibromo-olefin, followed by treatment with a strong base to yield the alkyne. organic-chemistry.org

For biphenyl systems, Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.orgnih.gov This method allows for the direct coupling of an ethynyl group to a pre-functionalized biphenyl ring system. For instance, a biphenyl derivative bearing a halogen at the 4'-position can be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to reveal the terminal alkyne.

Vilsmeier Reagent Mediated Routes to Ethynylbiphenyl Derivatives

The Vilsmeier-Haack reaction provides a versatile method for the formylation of electron-rich aromatic compounds, which can be precursors to ethynyl groups. mychemblog.comwikipedia.org The Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), is a key intermediate. mychemblog.comwikipedia.org This reagent reacts with activated aromatic rings, such as those found in certain biphenyl derivatives, to introduce a formyl group (-CHO). enamine.netjk-sci.com The resulting aldehyde can then be converted to a terminal alkyne through various methods, including the Corey-Fuchs or Seyferth-Gilbert-Bestmann homologation. organic-chemistry.org While the Vilsmeier-Haack reaction is most efficient on electron-rich systems, its application to biphenyls would depend on the electronic nature of the substituents present. enamine.net

Treatment of Chlorovinyl Biphenyl or Dichloroethyl Biphenyl with Strong Bases

A classic method for the synthesis of alkynes involves the dehydrohalogenation of vinyl halides or geminal/vicinal dihalides using a strong base. doubtnut.comthieme-connect.de In the context of biphenyl derivatives, a 4'-(1-chlorovinyl)biphenyl or a 4'-(1,2-dichloroethyl)biphenyl could serve as a precursor to the corresponding ethynylbiphenyl. Treatment of these substrates with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), would induce the elimination of hydrogen chloride (HCl) or two equivalents of HCl, respectively, to form the alkyne. doubtnut.comstackexchange.com The choice of base and reaction conditions is crucial to favor the elimination reaction over potential side reactions like substitution. stackexchange.com

Regioselective Chlorination Methodologies

Achieving regioselective chlorination is paramount in the synthesis of specifically substituted biphenyls like this compound.

Directed Halogenation Techniques in Biphenyl Systems

The directing effects of substituents on the biphenyl rings govern the position of electrophilic substitution. The phenyl group itself is generally considered an ortho, para-director. chemistrysteps.com For an unsubstituted biphenyl, chlorination tends to occur at the para position due to less steric hindrance. chemistrysteps.com In a substituted biphenyl, the existing substituents will influence the position of further functionalization. For example, in 4-nitrobiphenyl, the nitro group is a deactivating meta-director, yet electrophilic substitution often occurs at the 4'-position of the unsubstituted ring. chemistrysteps.com

Directed C-H activation has emerged as a powerful tool for regioselective halogenation. acs.org This often involves the use of a directing group that positions a metal catalyst in proximity to a specific C-H bond, enabling its selective functionalization. acs.org Palladium-catalyzed C-H halogenation has been successfully employed for the synthesis of ortho-substituted biphenyls. acs.org The use of specific ligands and reaction conditions can tune the selectivity of these transformations. acs.org

Unexpected Formation of Mono-chlorinated Compounds During Iododesilylation

In some cases, unexpected reactions can lead to the formation of chlorinated products. For example, during the iododesilylation of a silylated precursor with iodine monochloride (ICl), the unexpected formation of a mono-chlorinated compound was observed as the major product when an excess of the iodinating reagent was used. researchgate.net This suggests that under certain conditions, ICl can act as a chlorinating agent, potentially through an oxidative mechanism. researchgate.net While this specific instance was observed on a complex tris(biphenyl)benzene system, it highlights the potential for unanticipated halogenation pathways in biphenyl chemistry. researchgate.net

Advanced Synthetic Route Optimization and Scale-Up Considerations

For reactions like the Sonogashira coupling, catalyst loading, reaction time, and temperature must be optimized to ensure high conversion while minimizing catalyst decomposition and side product formation. acs.org Similarly, for chlorination reactions, controlling the stoichiometry of the chlorinating agent and the reaction conditions is critical to achieve high regioselectivity and avoid the formation of di- or polychlorinated byproducts. nih.gov The choice of solvents and reagents should also be evaluated for their environmental impact and suitability for large-scale operations. core.ac.uk The development of robust purification methods, such as crystallization or chromatography, that are amenable to scale-up is also a critical aspect of process development. core.ac.uk

Reactivity and Chemical Transformations of 3 Chloro 4 Ethynylbiphenyl

Reactions Involving the Terminal Alkyne

The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to a range of addition and coupling reactions.

Alkyne Metathesis Reactions and Catalytic Systems

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal-alkylidyne complexes. nih.govwikipedia.org While specific studies on the alkyne metathesis of 3-Chloro-4'-ethynylbiphenyl are not extensively documented, its behavior can be inferred from reactions with structurally similar substituted phenylacetylenes.

The reaction typically proceeds via a metalacyclobutadiene intermediate. nih.gov Common catalytic systems for alkyne metathesis include those based on molybdenum and tungsten, such as Schrock-type catalysts (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂]) or catalysts generated in situ from precursors like molybdenum hexacarbonyl with phenolic activators. acs.org For a terminal alkyne like that in this compound, homodimerization would be an expected outcome, yielding 1,4-bis(3-chlorobiphenyl-4'-yl)buta-1,3-diyne. Cross-metathesis with another terminal or internal alkyne is also a potential pathway, allowing for the introduction of new functional groups.

Factors such as the choice of catalyst, solvent, and reaction temperature can influence the efficiency and selectivity of the metathesis reaction. The presence of the chloro-substituent on the biphenyl (B1667301) ring is not expected to significantly hinder the reaction, as alkyne metathesis is generally tolerant of a wide range of functional groups.

Table 1: Potential Alkyne Metathesis Reactions of this compound

Reaction Type Reactant(s) Potential Product(s) Catalytic System (Example)
Homodimerization This compound 1,4-bis(3-chlorobiphenyl-4'-yl)buta-1,3-diyne Schrock-type Molybdenum Catalyst
Cross-Metathesis This compound + R-C≡C-H 1-(3-chlorobiphenyl-4'-yl)-2-R-acetylene Tungsten-based Catalysts

Gold-Catalyzed Formal Cycloadditions for Azaheterocycle Syntheses

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack, enabling a variety of cycloaddition reactions. nih.gov The terminal alkyne of this compound, as an o-ethynylbiaryl derivative, is a suitable substrate for such transformations, leading to the synthesis of various azaheterocycles. dntb.gov.uabeilstein-journals.orgnih.govmonash.edu

In a typical reaction, a gold catalyst activates the alkyne, making it more electrophilic. This activated alkyne can then react with a suitable nitrogen-containing species, such as an amine, in a formal cycloaddition process. researchgate.net For instance, the reaction with a 1,3-dipole can lead to a [3+2] cycloaddition, while reaction with a diene system could result in a [4+2] cycloaddition, forming five- and six-membered nitrogen-containing heterocyclic rings, respectively.

The specific outcome of the reaction is highly dependent on the nature of the nitrogen-containing partner and the catalytic system employed. The reaction of 2-ethynylbenzyl ethers with organic oxides and α-diazoesters, catalyzed by gold, yields 1,3-dihydroisobenzofuran and naphthalene (B1677914) derivatives, respectively, showcasing the versatility of gold-catalyzed transformations of alkyne-containing biaryls. nih.gov

Palladium/Copper-Catalyzed Denitrative Sonogashira Coupling

The Sonogashira coupling is a widely used cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgmdpi.com While the classical Sonogashira reaction involves an aryl halide, variations of this reaction have been developed. One such variation is the denitrative Sonogashira coupling, where a nitro group, rather than a halogen, acts as the leaving group.

Although this reaction is primarily documented for nitroarenes, the underlying principles of palladium- and copper-catalyzed alkyne coupling are relevant. In the context of this compound, the terminal alkyne is poised to react with a suitable coupling partner. A hypothetical "denitrative-like" Sonogashira coupling would involve the reaction of an aryl nitro compound with the terminal alkyne of this compound. However, a more conventional Sonogashira reaction would involve the aryl chloride part of the molecule, which will be discussed in a later section.

Reactions Involving the Aryl Halide (Chlorine Atom)

The chlorine atom on the biphenyl scaffold of this compound serves as a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.

Cross-Coupling as a Site for Further Functionalization

The carbon-chlorine bond in 3-chlorobiphenyl (B164846) derivatives can be activated by palladium catalysts to participate in various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.netresearchgate.net This allows for the synthesis of more complex, substituted biphenyl systems. The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, leading to the formation of substituted stilbene-like structures. wikipedia.orglibretexts.orgrsc.org This reaction is also catalyzed by palladium complexes and requires a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgyoutube.comorganic-chemistry.orgrsc.orgyoutube.com This provides a direct route to arylated amines, which are important motifs in many biologically active molecules.

Table 2: Potential Cross-Coupling Reactions at the Chlorine Site of this compound

Reaction Type Coupling Partner Potential Product Catalytic System (Example)
Suzuki-Miyaura Arylboronic acid 4'-ethynyl-[1,1':3',1''-terphenyl] derivative Pd(OAc)₂ with a phosphine (B1218219) ligand
Heck Alkene (e.g., styrene) 3-(styryl)-4'-ethynylbiphenyl Pd(PPh₃)₄
Buchwald-Hartwig Amine (e.g., morpholine) N-(4'-ethynyl-[1,1'-biphenyl]-3-yl)morpholine Pd₂(dba)₃ with a bulky phosphine ligand

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.netsemanticscholar.orgnih.gov

In the case of this compound, the ethynylbiphenyl substituent is generally considered to be weakly electron-withdrawing or neutral in character. Therefore, direct nucleophilic aromatic substitution of the chlorine atom is expected to be challenging under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and strong nucleophiles.

The mechanism of SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the feasibility of the reaction. Without strong electron-withdrawing groups to delocalize the negative charge, the Meisenheimer complex is high in energy, and the reaction proceeds slowly, if at all.

Transformations of the Biphenyl Core

The biphenyl scaffold of this compound can undergo intramolecular cyclization reactions, leading to the formation of more complex polycyclic aromatic structures. These transformations are often facilitated by the presence of a reactive functional group that can engage with an adjacent aromatic C-H bond.

While direct intramolecular cyclization of the ethynyl group in this compound to a fluorenone has not been extensively documented, related transformations of functionalized biphenyls provide a basis for potential synthetic pathways. The synthesis of fluorenones often proceeds from biphenyls bearing a functional group at the 2-position that can undergo cyclization onto the adjacent phenyl ring. Common precursors for such cyclizations include 2-methylbiphenyls, 2-(hydroxymethyl)biphenyls, and biarylcarboxaldehydes. These reactions typically involve oxidative conditions to facilitate the ring closure and subsequent formation of the ketone.

For instance, the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of 2-methylbiphenyls and 2-(hydroxymethyl)biphenyls has been shown to produce fluorenones. Similarly, biarylcarboxaldehydes can be cyclized to fluorenones using oxidants like potassium persulfate (K₂S₂O₈) or TBHP. These methods, however, would require prior functionalization of the this compound core, for example, by introducing a suitable group at the 2-position of the chlorophenyl ring.

Alternatively, the ethynyl group itself could potentially be transformed into a functionality that facilitates cyclization. For example, hydration of the ethynyl group would yield an acetyl group, and a subsequent intramolecular Friedel-Crafts-type reaction could, in principle, lead to a fluorenone derivative, although this would likely require harsh conditions and may be complicated by the presence of the chloro substituent.

A more direct, albeit speculative, approach could involve a transition-metal-catalyzed intramolecular hydroarylation of the ethynyl group, where a C-H bond from the adjacent phenyl ring adds across the triple bond. Subsequent oxidation of the resulting vinylidene intermediate could then furnish the fluorenone. While plausible, specific examples of this transformation for ethynylbiphenyls are not readily found in the literature.

The synthesis of dibenzophosphole oxides from biphenyl precursors has been achieved through a palladium-catalyzed intramolecular dehydrogenative cyclization. This reaction proceeds from secondary hydrophosphine oxides bearing a biphenyl group. The palladium catalyst facilitates the cleavage of a phosphine-hydrogen (P-H) bond and a carbon-hydrogen (C-H) bond on the adjacent aromatic ring, leading to the formation of a new phosphorus-carbon bond and the dibenzophosphole oxide product.

For this compound to undergo this transformation, it must first be converted into the corresponding secondary phosphine oxide. A potential synthetic route to this precursor involves the hydrophosphinylation of the terminal alkyne. Palladium-catalyzed hydrophosphination of terminal alkynes with secondary phosphine oxides can yield alkenylphosphine oxides.

A plausible two-step sequence for the conversion of this compound to a dibenzophosphole oxide derivative is as follows:

Synthesis of the Biphenyl Secondary Phosphine Oxide Precursor: The ethynyl group of this compound can be reacted with a secondary phosphine oxide, such as diphenylphosphine (B32561) oxide, in a palladium-catalyzed addition reaction. This would yield a (3-chlorobiphenyl-4'-yl)vinylphosphine oxide. Subsequent reduction of the vinyl group would provide the required saturated secondary phosphine oxide.

Palladium-Catalyzed Intramolecular Dehydrogenative Cyclization: The resulting biphenyl secondary phosphine oxide can then be subjected to palladium-catalyzed intramolecular dehydrogenative cyclization. The reaction is typically carried out in the presence of a palladium(II) acetate (B1210297) catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. This step would result in the formation of the corresponding chloro-substituted dibenzophosphole oxide.

The following table summarizes the general conditions for the palladium-catalyzed intramolecular dehydrogenative cyclization of biphenyl secondary phosphine oxides to dibenzophosphole oxides, which would be the second step in the proposed transformation of this compound.

PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)
Biphenyl-2-yl(phenyl)phosphine oxidePd(OAc)₂THF65394
(4'-Methoxybiphenyl-2-yl)(phenyl)phosphine oxidePd(OAc)₂THF65391
(4'-Methylbiphenyl-2-yl)(phenyl)phosphine oxidePd(OAc)₂THF65393

This data is based on analogous reactions of biphenyl secondary phosphine oxides and illustrates the general conditions for the proposed second step of the transformation.

Derivatization Pathways and Functional Group Interconversions

The terminal ethynyl group of this compound is a versatile functional handle that allows for a wide range of derivatization pathways and functional group interconversions. These reactions can be used to introduce new functionalities, build more complex molecular architectures, or modify the electronic and physical properties of the molecule.

One of the most common and powerful methods for derivatizing terminal alkynes is the Sonogashira coupling reaction . This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. By reacting this compound with various aryl or vinyl halides under Sonogashira conditions, a wide array of substituted diarylacetylenes can be synthesized. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

Another important class of reactions for derivatizing terminal alkynes is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole derivative. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The ethynyl group can also undergo hydration to form a ketone. The acid-catalyzed hydration of this compound would yield 1-(3-chlorobiphenyl-4'-yl)ethan-1-one (3-chloro-4'-acetylbiphenyl). This transformation converts the linear alkyne functionality into a planar carbonyl group, which can significantly alter the molecule's conformation and electronic properties.

Furthermore, the ethynyl group can undergo hydrohalogenation , such as hydrochlorination, to form vinyl chlorides. The addition of hydrogen chloride (HCl) across the triple bond of this compound would lead to the formation of 3-chloro-4'-(1-chlorovinyl)biphenyl or 3-chloro-4'-(2-chlorovinyl)biphenyl, depending on the regioselectivity of the addition.

The following table summarizes some of the key derivatization pathways for the ethynyl group of this compound.

Reaction TypeReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Amine baseDiarylacetylene
Click Chemistry (CuAAC)Organic Azide, Cu(I) catalyst1,2,3-Triazole
HydrationH₂O, H₂SO₄, HgSO₄Ketone (Acetylbiphenyl derivative)
HydrochlorinationHClVinyl Chloride

Structural Characterization and Spectroscopic Analysis of 3 Chloro 4 Ethynylbiphenyl and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. For 3-Chloro-4'-ethynylbiphenyl, NMR is crucial for confirming the substitution pattern on the two phenyl rings. The distinct electronic environments of each proton and carbon atom result in a unique set of signals, allowing for unambiguous assignment. Protons on the chlorinated ring are influenced by the electronegativity and anisotropic effects of the chlorine atom, while protons on the other ring are affected by the ethynyl (B1212043) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ethynyl H~3.1Singlet (s)
Aromatic Hs (H-2', H-6')~7.5 - 7.6Doublet (d)
Aromatic Hs (H-3', H-5')~7.4 - 7.5Doublet (d)
Aromatic Hs (H-2, H-4, H-5, H-6)~7.3 - 7.6Multiplet (m)

Note: These are estimated values based on typical chemical shifts for substituted biphenyls. Actual values may vary.

In solution, biphenyl (B1667301) systems are not static; they undergo rotation around the central carbon-carbon single bond. This dynamic process, known as atropisomerism, can be studied using ¹H NMR. libretexts.org The rate of this rotation is dependent on the energy barrier, which is influenced by the size of the substituents at the ortho positions (the positions adjacent to the linking bond). researchgate.net For this compound, which lacks bulky ortho substituents, this rotation is typically fast on the NMR timescale at room temperature. libretexts.org This rapid interconversion between different rotational conformations (rotamers) results in averaged, sharp signals in the ¹H NMR spectrum.

However, by using variable-temperature NMR, the dynamics can be investigated. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the rotation can become slow enough on the NMR timescale to cause significant broadening of the NMR signals. At even lower temperatures (the coalescence temperature), distinct signals for the now slowly exchanging rotamers may be observed. The study of these temperature-dependent changes allows for the calculation of the rotational energy barrier. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Chlorination Site Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the exact positions of all atoms can be determined with high precision.

For this compound, an X-ray crystal structure analysis would provide unambiguous confirmation of the molecular structure. It would verify:

The planarity of the phenyl rings.

The precise bond lengths and bond angles.

The dihedral angle between the two phenyl rings in the solid state, which provides insight into the molecule's preferred conformation.

The absolute confirmation of the substituent positions, verifying that the chlorine atom is located at the 3-position of one ring and the ethynyl group is at the 4'-position of the other.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. slideshare.net For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1. miamioh.edu This isotopic signature is a clear indicator of the presence of one chlorine atom in the molecule.

Under electron ionization (EI), the molecular ion can fragment into smaller, characteristic ions. The fragmentation of chlorinated biphenyls typically involves the sequential loss of chlorine atoms and other neutral fragments. researchgate.netdioxin20xx.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound
Ionm/z (for ³⁵Cl)Description
[M]⁺214Molecular ion
[M+2]⁺216Isotope peak due to ³⁷Cl
[M-H]⁺213Loss of a hydrogen atom
[M-Cl]⁺179Loss of a chlorine atom
[M-C₂H]⁺189Loss of the ethynyl radical
[C₁₂H₉]⁺153Biphenyl cation radical after loss of Cl

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com Each functional group has a characteristic absorption frequency. The IR spectrum of this compound would display distinct peaks corresponding to its specific structural features. maricopa.edupressbooks.publibretexts.org

Key expected absorptions include:

≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹, characteristic of the hydrogen atom on a terminal alkyne. pressbooks.pub

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹. youtube.com

C≡C Stretch: A weak to medium, sharp peak in the range of 2100-2260 cm⁻¹, indicating the presence of the alkyne triple bond. orgchemboulder.com

Aromatic C=C Stretch: Several peaks in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the phenyl rings. vscht.cz

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, confirming the presence of the chloro-substituent. orgchemboulder.comuc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, sharp
AromaticC-H stretch3000 - 3100Medium
AlkyneC≡C stretch2100 - 2260Weak to Medium
AromaticC=C stretch (in-ring)1400 - 1600Medium
Chloro-aromaticC-Cl stretch850 - 550Strong

Scanning Tunneling Microscopy (STM) for Two-Dimensional Arrangements

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can visualize the arrangement of individual molecules on a conductive surface with atomic resolution. beilstein-journals.org Molecules like biphenyl derivatives can be deposited on a substrate, such as gold (Au(111)) or graphite, where they can self-assemble into ordered two-dimensional structures, often forming self-assembled monolayers (SAMs). nih.gov

For this compound, STM could be used to study how the molecules pack on a surface. The intermolecular interactions (such as van der Waals forces between the biphenyl rings) and molecule-substrate interactions would dictate the final two-dimensional arrangement. researchgate.net STM images would reveal the packing structure, the orientation of the molecules relative to the substrate, and the presence of any ordered domains or defects in the monolayer. asu.edu This provides critical insight into the supramolecular chemistry of the compound and its potential for use in nanomaterials and molecular electronics.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4'-ethynylbiphenyl, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and energetic landscape. Functionals such as B3LYP, combined with basis sets like 6-31G or cc-pVDZ, are commonly used to achieve a balance between accuracy and computational cost. nanobioletters.commdpi.com

These calculations can elucidate key electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. DFT methods have proven to be highly effective for predicting a variety of molecular properties. researchgate.net

Table 1: Exemplary DFT-Calculated Electronic Properties for Biphenyl (B1667301) Systems

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability mdpi.com

| Dipole Moment | 1.5 D | Measures the polarity of the molecule |

Note: The values in this table are representative examples for similar aromatic compounds and are intended for illustrative purposes.

The two phenyl rings in this compound are not coplanar and can rotate relative to each other around the central carbon-carbon single bond. This rotation is associated with an energy barrier. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the two rings. nih.gov

The height of the rotational barrier is influenced by steric hindrance from the ortho-substituents and electronic effects. researchgate.net For biphenyl derivatives, rotational barriers can range from a few kcal/mol to over 20 kcal/mol. nih.govmsu.edu By calculating the energies of the planar (transition state) and twisted (ground state) conformations, the rotational energy barrier can be determined. These calculations are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net

Table 2: Predicted Rotational Barrier Data for Substituted Biphenyls

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Ground State (Twisted) ~45° 0.0
Transition State (Planar) 0° / 180° 2.0 - 5.0

| Rotational Barrier (ΔG‡) | - | 2.0 - 5.0 |

Note: This data is illustrative for substituted biphenyls. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide a detailed picture of its conformational dynamics in various environments, such as in solution or within a biological system. mdpi.com

By simulating the molecule for nanoseconds or longer, researchers can observe the torsional rotation between the phenyl rings, identify the most stable conformations, and calculate the free energy landscape associated with these conformational changes. researchgate.net These simulations reveal how the molecule explores its conformational space and the timescale of these motions, which is information that is often difficult to obtain experimentally.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a variety of computational techniques used to simulate molecular interactions. For this compound, these methods are particularly valuable for predicting how it might interact with biological macromolecules, such as enzymes.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. nih.gov MD simulations are extensively used to model the binding of small molecules like this compound to the active site of CYP isoforms, such as CYP3A4. nih.govnih.gov These simulations can predict the preferred binding orientation of the ligand within the enzyme's active site and calculate the binding free energy. researchgate.net

The process typically involves docking the molecule into the crystal structure of the enzyme, followed by extensive MD simulations of the resulting complex. researchgate.net These simulations can reveal the dynamic nature of the binding process and identify key interactions that stabilize the ligand-enzyme complex. nih.govmdpi.com

A detailed analysis of the trajectories from ligand-enzyme binding simulations allows for the identification of specific amino acid residues in the active site that form critical interactions with this compound. These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking.

Understanding these specific interactions is crucial for the rational design of chemical probes. By identifying the key residues, modifications can be proposed for the probe molecule to enhance its binding affinity, selectivity, or metabolic stability. For example, analysis might reveal that certain residues like Phe57, Arg106, and Glu374 are important for stabilizing inhibitors in the active site of CYP3A4. researchgate.net

Table 3: Potential Active Site Interactions for a Biphenyl Ligand in CYP3A4

Amino Acid Residue Interaction Type Potential Role
Phenylalanine (e.g., Phe213) π-π Stacking Stabilization of the aromatic rings
Arginine (e.g., Arg105, Arg212) Cation-π / Hydrogen Bond Anchoring the ligand
Serine (e.g., Ser119) Hydrogen Bond Orienting the ligand

| Leucine/Alanine (e.g., Leu483, Ala370) | Hydrophobic Interaction | Enhancing binding affinity in nonpolar pockets |

Note: This table lists examples of key residues and interactions identified in CYP3A4 binding studies with various ligands. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Ab initio (from first principles) quantum chemistry methods can be used to predict various spectroscopic properties of this compound. prensipjournals.com DFT calculations, for instance, are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net

Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these theoretically predicted spectra with experimental data serves as a powerful tool for structural validation. Discrepancies between calculated and observed spectra can often be explained by environmental factors, such as solvent effects or intermolecular interactions, which can also be modeled computationally. prensipjournals.com

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Data Predicted Value (DFT/GIAO) Experimental Value
¹H NMR Chemical Shift (ppm) 6.8 - 9.0 7.2 - 8.3
¹³C NMR Chemical Shift (ppm) 115 - 175 117 - 165
C=C Stretch (IR, cm⁻¹) ~1495 ~1490

| C-Cl Stretch (IR, cm⁻¹) | ~660 | ~658 |

Note: The data represents typical ranges and values for similar aromatic compounds based on published studies. researchgate.netresearchgate.net Precise values for this compound would require specific calculations and experiments.

Studies on Electronic Character of Complexes

Computational chemistry and theoretical investigations play a crucial role in understanding the electronic properties of novel compounds and their potential applications. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies focusing on the electronic character of complexes formed with This compound .

While extensive research exists on the electronic structure of various transition metal complexes and the theoretical analysis of related organic ligands, specific computational data, such as molecular orbital analysis, charge distribution, and detailed electronic properties for complexes of This compound , are not available in the reviewed sources.

Therefore, it is not possible to provide detailed research findings or data tables on the electronic character of these specific complexes at this time. Further experimental and theoretical research is required to elucidate the electronic nature of coordination compounds involving this particular ligand.

Applications in Advanced Organic Synthesis and Material Science Research

Role as Building Blocks for Complex Molecular Architectures

The presence of both a terminal alkyne and an aryl chloride functionality makes 3-Chloro-4'-ethynylbiphenyl a particularly attractive precursor for the synthesis of larger, more complex molecules through various cross-coupling and cyclization reactions. These reactions are foundational in the construction of advanced materials with tailored electronic and photophysical properties.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Hexabenzocoronenes

Polycyclic aromatic hydrocarbons (PAHs) and their larger counterparts, such as hexabenzocoronenes (HBCs), are classes of compounds extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these large, planar, and highly conjugated systems often relies on the strategic coupling and subsequent cyclization of smaller aromatic building blocks.

The ethynyl (B1212043) group of this compound is a key functional group for building up the carbon framework necessary for PAHs and HBCs. Palladium-catalyzed reactions, such as Sonogashira coupling, can be employed to couple the ethynyl group with aryl halides, extending the conjugated system. wikipedia.orgorganic-chemistry.orglibretexts.org Subsequent intramolecular or intermolecular cyclization reactions, often under thermal or oxidative conditions (e.g., Scholl reaction), can then lead to the formation of the fused aromatic rings characteristic of PAHs and HBCs. nih.govresearchgate.net For instance, the ethynylbiphenyl unit can be envisioned to participate in Diels-Alder reactions with appropriate dienes, followed by aromatization, to construct the core of larger PAHs. mdpi.comnih.govdigitellinc.com

The chloro substituent on the biphenyl (B1667301) ring offers an additional site for functionalization or for directing the cyclization process, allowing for the synthesis of unsymmetrical and more complex PAH and HBC derivatives. researchgate.net

Synthesis of Star-Shaped and Branched-Chain Polyphenylene Derivatives

Star-shaped and branched-chain polyphenylene derivatives are of significant interest in materials science due to their unique three-dimensional structures, which can influence their solubility, thermal stability, and optoelectronic properties. These materials have potential applications as active components in organic electronics and as fluorescent sensors.

This compound can serve as a valuable "arm" in the construction of star-shaped molecules. By coupling the ethynyl group to a multifunctional core molecule (e.g., a tri- or tetra-substituted benzene (B151609) derivative) via Sonogashira coupling, a star-shaped precursor can be synthesized. wikipedia.org The terminal chloro groups on the biphenyl arms can then be further functionalized to tune the properties of the final material or to create even larger dendritic structures. This approach allows for the precise control over the size and architecture of the resulting polyphenylene derivatives.

Building Blocks for Bipyridine and Terpyridine Derivatives

Bipyridine and terpyridine ligands are fundamental components in coordination chemistry and have been extensively used in the construction of metallo-supramolecular assemblies, catalysts, and materials with interesting photophysical and electrochemical properties. The synthesis of functionalized bipyridine and terpyridine derivatives is crucial for tuning the properties of their corresponding metal complexes.

This compound can be incorporated into bipyridine and terpyridine structures through established synthetic methodologies. mdpi.compreprints.orgresearchgate.net For example, the ethynyl group can be transformed into a chalcone-like intermediate, which can then undergo the Kröhnke pyridine (B92270) synthesis to form a substituted pyridine ring. wikipedia.orgacs.orgresearchgate.netnih.gov By choosing the appropriate reaction partners, this pyridine ring can be linked to other pyridine units to form bipyridine or terpyridine ligands functionalized with the 3-chlorobiphenyl (B164846) moiety. The presence of the chloro group provides a handle for further post-synthetic modifications of the ligand or the resulting metal complex.

Precursors for Dithienophosphole and Dibenzophosphole Systems

Dithienophospholes and dibenzophospholes are classes of organophosphorus compounds that have gained attention for their potential applications in organic electronics, particularly as components of OLEDs. The phosphorus atom in these systems allows for the tuning of their electronic properties.

The biphenyl core of this compound makes it a suitable precursor for the synthesis of dibenzophosphole derivatives. southern.edusouthern.eduelsevierpure.comresearchgate.netrsc.org Synthetic strategies towards dibenzophospholes often involve the cyclization of appropriately substituted biphenyl precursors. The chloro and ethynyl groups of this compound could be chemically modified to introduce the necessary phosphorus-containing functionality and to facilitate the final ring-closing reaction. While direct routes are not explicitly documented, the biphenyl scaffold is a key starting point for such syntheses. elsevierpure.com

Similarly, while the synthesis of dithienophospholes typically starts from bithiophene precursors, the versatile reactivity of the ethynyl group in this compound could potentially be used to construct the thiophene (B33073) rings, which could then be cyclized to form the dithienophosphole core. researchgate.net

Development of Chemical Probes and Enzyme Modulators for Research

Beyond its role in materials science, the unique electronic and reactive properties of the ethynylbiphenyl scaffold are being harnessed for the development of sophisticated tools for chemical biology research.

Design of Activity-Based Protein Probes (ABPPs) Utilizing Ethynyl Moieties for Cytochrome P450s

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. This approach provides a direct measure of enzyme function, which is often more informative than traditional methods that measure protein expression levels.

The cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and environmental toxins. Developing tools to profile the activity of specific P450 isozymes is of great interest for drug discovery and toxicology.

Aryl alkynes have been identified as effective mechanism-based inactivators of P450 enzymes. nih.govnih.gov The mechanism of inactivation involves the P450-catalyzed oxidation of the aryl alkyne to a highly reactive ketene (B1206846) intermediate. nih.govnih.govresearchgate.net This electrophilic ketene can then covalently modify nucleophilic residues in the active site of the P450 enzyme, leading to its irreversible inactivation. nih.gov

This mechanism forms the basis for the design of activity-based probes for P450s. A molecule like this compound possesses the key aryl alkyne "warhead." By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety (often attached via a "click chemistry" handle), onto the biphenyl scaffold, a P450-directed activity-based probe can be created. nih.govnih.gov

A study by Wright and colleagues detailed the synthesis and application of a suite of P450-directed ABPPs based on various chemical scaffolds, including aryl alkynes. nih.govnih.gov These probes were shown to label human P450 enzymes in an activity-dependent manner. nih.gov The labeling was dependent on the presence of NADPH, a required cofactor for P450 activity, confirming that the probes were indeed reporting on the functional state of the enzymes. nih.gov The study demonstrated that different P450 isozymes exhibited distinct labeling profiles with the panel of probes, highlighting the potential for developing selective probes for individual P450s. nih.gov

The general structure of such probes consists of the aryl alkyne reactive group, a binding group to direct the probe to the P450 active site, and a reporter handle. The 3-chlorobiphenyl core of this compound can serve as the binding element, with the chloro-substituent potentially influencing selectivity for different P450 isozymes.

Probe Component Function Example from this compound Scaffold
Reactive Group (Warhead)Covalently modifies the active site of the enzyme.Ethynyl group (oxidized to a reactive ketene by P450).
Binding GroupProvides affinity and selectivity for the target enzyme family.3-Chlorobiphenyl scaffold.
Reporter HandleAllows for detection and identification of labeled proteins.A terminal alkyne or azide (B81097) for "click chemistry" attachment of a reporter tag (e.g., fluorophore, biotin) could be attached to the biphenyl ring.

Applications in Supramolecular Chemistry and Self-Assembly

The precise control over the arrangement of molecules on surfaces is a cornerstone of nanotechnology, with applications in molecular electronics and sensor development. mdpi.com Molecules like this compound are promising candidates for creating ordered two-dimensional (2D) self-assembled monolayers (SAMs). nih.govnih.gov The formation of these structures is dictated by a delicate balance of intermolecular and molecule-substrate interactions.

The structure of this compound offers several features that can guide its self-assembly into well-defined 2D patterns:

π-π Stacking: The planar, aromatic biphenyl core facilitates strong π-π stacking interactions between adjacent molecules, promoting ordered packing.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms on neighboring molecules or the substrate, which can be exploited to control molecular orientation.

Ethynyl Group Interactions: The terminal alkyne can act as a hydrogen bond donor or interact with metal surfaces, providing another handle for controlling the assembly.

The interplay of these forces allows for the formation of complex and ordered supramolecular structures on various substrates. nih.gov The ability to form uniform, self-terminating molecular layers is crucial for fabricating functional surfaces with tailored electronic or chemical properties. nih.gov

Integration into Metal Complexes and Coordination Polymers

Bis-cyclometalated iridium(III) complexes are renowned for their exceptional photophysical properties, including high quantum yields and tunable emission colors, making them vital components in organic light-emitting diodes (OLEDs) and bio-imaging probes. mdpi.comrsc.org The properties of these complexes, typically of the form [Ir(C^N)₂(N^N)]⁺, are heavily influenced by the chemical structure of their cyclometalating (C^N) and ancillary (N^N) ligands. mdpi.comnih.gov

This compound is an excellent scaffold for designing such ligands. The biphenyl unit can be incorporated into a C^N ligand (like 2-phenylpyridine) or an N^N diimine ligand. mdpi.comnih.gov

Electronic Tuning: The chloro-substituent acts as an electron-withdrawing group, which can be used to tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex. This, in turn, influences the energy of the triplet metal-to-ligand charge-transfer (³MLCT) excited state and thus the color of the emitted light. nih.govhkbu.edu.hk

Extended Conjugation: The ethynyl group can be used as a reactive handle for Sonogashira coupling reactions, allowing the attachment of other aromatic groups. dur.ac.uk This extends the π-conjugation of the ligand, which can also shift the emission wavelength and increase the molar absorptivity of the complex. nih.gov

By strategically modifying the this compound structure, ligands can be synthesized to create iridium(III) complexes with tailored luminescent properties for specific applications. nih.gov

Table 2: Properties of Representative Luminescent Iridium(III) Complexes
Complex TypeKey FeatureTypical EmissionPrimary Excited StateReference
[Ir(ppy)₂(bpy)]⁺Prototypical complexGreen-Yellow³MLCT mdpi.com
[Ir(C^N)₂(N^N)(H)]⁺NHC-based pincer ligandsYellow³MLCT (dπ(Ir) → π*(N^N)) hkbu.edu.hk
[Ir(ppy)₂(acac)] with OPE3 unitsLong-lived emissionYellow-Green³MLCT / ³IL dur.ac.uk
[Ir(qba)₂(phen)]⁺Functional aldehyde groupsOrange-Yellow³IL / ³MLCT rsc.org

Molybdenum alkylidyne complexes are exceptionally active catalysts for alkyne metathesis, a powerful reaction for forming carbon-carbon triple bonds. nih.govillinois.edu One efficient route to synthesize these catalysts involves the reaction of a molybdenum precursor with a terminal alkyne. nih.gov

The terminal ethynyl group of this compound makes it a suitable precursor for generating a molybdenum alkylidyne catalyst. The reaction with a molybdenum(VI) nitride complex, for instance, can irreversibly form the corresponding alkylidyne complex. nih.gov The resulting catalyst would incorporate the 3-chloro-4'-biphenyl moiety, and its steric and electronic properties would be defined by this substituent. Such catalysts, often formulated as (R-C≡)Mo(OR')₃, are valued for their high activity and functional group tolerance in various alkyne metathesis applications, which are crucial in the synthesis of polymers and complex organic molecules. acs.orguniv-rennes.fr The design of the ligand framework, influenced by the biphenyl group, is critical for modulating the catalyst's activity and stability. uark.edu

Research on Components for Electrochemical Energy Devices

The development of advanced electrolytes and electrode materials is critical for improving the performance, safety, and lifespan of electrochemical energy devices such as lithium-ion batteries. Biphenyl and its derivatives have been investigated as electrolyte additives to enhance battery stability. researchgate.net

This compound could potentially serve multiple roles in this context:

Electrolyte Additive: Biphenyl-based additives can be electrochemically oxidized or reduced on the electrode surfaces to form a stable and protective film known as the solid-electrolyte interphase (SEI). This SEI layer can prevent further electrolyte decomposition and improve the cycling stability and safety of the battery. The chloro-substituent would influence the electrochemical window of the additive.

Polymerizable Component: The terminal ethynyl group provides a site for electropolymerization. This could be used to form a conductive and stable polymer coating directly on the surface of an electrode, enhancing its electronic conductivity and structural integrity during repeated charge-discharge cycles.

This research direction aims to leverage the unique electrochemical properties of functionalized biphenyls to address key challenges in energy storage technology.

Development of Research Reagents in Organic Chemistry

The utility of this compound as a research reagent is rooted in its distinct molecular architecture. The biphenyl core provides a rigid and planarizable scaffold, which is a desirable characteristic for the formation of liquid crystalline phases and for facilitating π-orbital overlap in organic electronic materials. The presence of a chloro substituent and a terminal ethynyl group offers orthogonal handles for selective chemical modifications, making it a highly versatile building block in multi-step syntheses.

Chemical and Physical Properties:

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from structurally related compounds.

PropertyPredicted/Inferred Value
Molecular Formula C₁₄H₉Cl
Molecular Weight 212.68 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like THF, toluene, and dichloromethane

Synthesis of this compound:

The synthesis of this compound can be achieved through well-established cross-coupling methodologies, with the Sonogashira coupling being the most probable and efficient route. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Two primary retrosynthetic pathways can be envisioned for its synthesis:

Pathway A: Sonogashira coupling of a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1-chloro-3-iodobenzene) with 4-ethynylbiphenyl.

Pathway B: Sonogashira coupling of a 4-halobiphenyl (e.g., 4-bromobiphenyl (B57062) or 4-iodobiphenyl) with 1-chloro-3-ethynylbenzene.

A typical reaction setup would involve a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine) in an appropriate organic solvent.

Table of Reagents for Sonogashira Synthesis:

Reagent TypeExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyzes the cross-coupling reaction.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Amine Base Triethylamine, DiisopropylamineActs as a base and solvent.
Aryl Halide 1-bromo-3-chlorobenzene, 4-iodobiphenylProvides one of the coupling partners.
Terminal Alkyne 4-ethynylbiphenyl, 1-chloro-3-ethynylbenzeneProvides the other coupling partner.
Solvent Toluene, Tetrahydrofuran (B95107) (THF)Provides the reaction medium.

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The structural motifs present in this compound make it a prime candidate for the synthesis of a variety of advanced materials.

Liquid Crystals: The rigid biphenyl core is a common mesogenic unit in liquid crystal design. The terminal ethynyl group can be further functionalized to introduce other molecular fragments, allowing for the tuning of liquid crystalline properties such as phase behavior and transition temperatures. The chloro-substituent can influence the polarity and intermolecular interactions, which are critical factors in the formation of desired liquid crystal phases.

Organic Electronics: Ethynylbiphenyl derivatives are of significant interest in the field of organic electronics. The extended π-conjugation provided by the biphenylacetylene structure is conducive to charge transport, making such molecules suitable as building blocks for organic semiconductors. These materials can be incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The chloro-substituent can modulate the electronic properties, such as the HOMO/LUMO energy levels, thereby fine-tuning the semiconductor's performance.

Polymer Synthesis: The terminal alkyne functionality of this compound allows it to be used as a monomer in polymerization reactions, such as alkyne metathesis or click chemistry, to produce conjugated polymers. These polymers can exhibit interesting optical and electronic properties with potential applications in sensors, conductive materials, and nonlinear optics.

Detailed Research Findings:

While specific research articles focusing solely on this compound are scarce, the broader literature on chloro-substituted and ethynyl-functionalized biphenyls provides strong evidence for its utility. Research has shown that the introduction of a halogen atom, such as chlorine, onto a biphenyl core can significantly impact the molecule's physical properties, including its packing in the solid state and its electronic characteristics. Similarly, the ethynyl linkage is a well-established and effective means of extending π-conjugation in organic molecules, leading to materials with tailored optoelectronic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing functional groups to the ethynyl moiety in 3-Chloro-4'-ethynylbiphenyl?

  • Methodological Answer : The ethynyl group can be functionalized via cycloaddition reactions. For example, metal-free [2+2+1] cycloaddition polymerization using trifluoromethanesulfonic acid (TfOH) as a catalyst has been optimized for similar ethynyl-containing biphenyls, achieving yields up to 85%. Reaction parameters such as solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios of reactants (e.g., nitriles or oxygen donors) must be carefully controlled to avoid side reactions .

Q. How can researchers address purification challenges posed by halogen substituents in this compound derivatives?

  • Methodological Answer : Halogenated intermediates often require acid-base extraction or recrystallization. For example, acidification with diluted HCl (2N) followed by crystallization from methanol has been successfully used to isolate halogenated biphenyl derivatives with >95% purity. Column chromatography with silica gel and hexane/ethyl acetate gradients can further resolve polar impurities .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹).
  • NMR : Distinguishes aromatic protons (δ 7.0–8.5 ppm) and ethynyl carbon signals (δ 70–90 ppm in 13C^{13}\text{C} NMR).
  • GPC : Determines molecular weight distribution for polymeric derivatives (e.g., MwM_w up to 3300 g mol⁻¹).
  • TGA : Assesses thermal stability (decomposition temperatures >250°C reported for polyoxazoles) .

Advanced Research Questions

Q. How do electronic effects of the chloro and ethynyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group meta to the ethynyl moiety reduces electron density at the biphenyl core, favoring nucleophilic aromatic substitution (SNAr) at the para position. Computational studies (e.g., DFT) can predict reactive sites, while kinetic experiments with varying nucleophiles (e.g., amines, thiols) quantify activation barriers. Steric hindrance from the ethynyl group may limit accessibility to ortho positions .

Q. What strategies mitigate contradictions in reported thermal stability data for ethynyl-functionalized biphenyl polymers?

  • Methodological Answer : Discrepancies often arise from unreacted terminal alkynes or residual catalysts. Reproducibility requires strict control of:

  • End-group capping : Use trimethylsilyl acetylene to terminate polymerization.
  • Post-synthetic purification : Soxhlet extraction with methanol removes low-molecular-weight oligomers.
  • TGA conditions : Heating rates ≤10°C min⁻¹ under inert gas (N₂/Ar) prevent oxidative degradation .

Q. How can single-crystal X-ray diffraction be optimized for this compound derivatives?

  • Methodological Answer : Crystallization challenges include poor solubility and polymorphism. Slow evaporation from methanol/chloroform (1:3 v/v) at 4°C promotes crystal growth. For halogenated analogs, synchrotron radiation improves resolution of weak Cl···π interactions. Disorder in the ethynyl group can be modeled using restraints in refinement software (e.g., SHELXL) .

Q. What mechanistic insights explain the regioselectivity of [2+2+1] cycloadditions involving this compound?

  • Methodological Answer : The ethynyl group acts as a dienophile, with regioselectivity governed by frontier molecular orbital (FMO) interactions. Computational modeling (e.g., Gaussian09) reveals that the LUMO of the ethynyl moiety aligns with the HOMO of nitriles, favoring 1,3-dipolar intermediates. Experimental validation via deuterium labeling or in situ IR monitoring confirms transition states .

Safety and Protocol Design

Q. What safety protocols are recommended for handling this compound given structural analogs' toxicity?

  • Methodological Answer : Structural analogs (e.g., 3-Chloro-4'-phenylbenzophenone) show acute toxicity in mice (LD₅₀ >2 g/kg intraperitoneal). Protocols include:

  • Ventilation : Use fume hoods for synthesis/purification.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Halogenated waste must be incinerated at >1000°C to avoid dioxin formation .

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